TSHR Antagonism Potency Superiority vs. FSH Receptor and LHCGR Selectivity
N-(Benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide functions as a TSHR antagonist with an IC50 of 82 nM in human TSHR-expressing HEK293 cells [1]. This activity is differentiated from its negligible activity at the follicle-stimulating hormone (FSH) receptor (IC50 = 10,000 nM) and luteinizing hormone/choriogonadotropin receptor (LHCGR; IC50 = 35,000 nM) [1]. The resulting selectivity window is a 122-fold preference for TSHR over FSH receptor. In contrast, many in-class 5-methylisoxazole analogs optimized for kinase inhibition exhibit no significant TSHR activity, making this compound a specific probe for TSHR-mediated signaling [2].
| Evidence Dimension | Receptor antagonism potency and selectivity |
|---|---|
| Target Compound Data | TSHR IC50 = 82 nM; FSH Receptor IC50 = 10,000 nM; LHCGR IC50 = 35,000 nM |
| Comparator Or Baseline | Self-selectivity profile; compared to class-level behavior of 5-methylisoxazole CSF-1R/c-Kit inhibitors with no significant TSHR activity |
| Quantified Difference | 122-fold selectivity for TSHR over FSH receptor; TSHR selective over LHCGR by 427-fold |
| Conditions | Human TSHR expressed in HEK293 cells; reduction in cAMP production measured via Eu-cAMP tracer TR-FRET assay (2 h incubation) |
Why This Matters
This selectivity profile allows procurement for thyroid-focused programs without confounding effects on reproductive hormone receptors, a risk when using uncharacterized isoxazole analogs.
- [1] BindingDB Entry BDBM50614116. Antagonist activity at human TSHR, FSH receptor, and LHCGR; curated by ChEMBL. View Source
- [2] PubMed ID: 38483326. Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors. View Source
